4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridinyl-imidazolyl-ethyl side chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline with benzoyl chloride to form benzamide.
Introduction of the Dimethylsulfamoyl Group: The benzamide is then treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group.
Attachment of the Pyridinyl-Imidazolyl-Ethyl Side Chain: The final step involves the coupling of the benzamide derivative with a pyridinyl-imidazolyl-ethyl moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyridinyl-imidazolyl-ethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)aniline
- 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)phenol
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide is unique due to its specific substitution pattern and the presence of both a dimethylsulfamoyl group and a pyridinyl-imidazolyl-ethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)22-12-14-24-13-11-21-18(24)17-5-3-4-10-20-17/h3-11,13H,12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGVHUUJBPIOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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